![molecular formula C17H15F3N4O3S B2630775 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2097856-94-3](/img/structure/B2630775.png)
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a combination of pyridine, pyrazole, and sulfonamide functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Pyrazole Ring:
- Starting from a suitable hydrazine and an α,β-unsaturated ketone, the pyrazole ring can be formed via a cyclization reaction.
- Reaction conditions: reflux in ethanol or another suitable solvent.
-
Attachment of the Pyridine Ring:
- The pyridine moiety can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling.
- Reaction conditions: palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene).
-
Sulfonamide Formation:
- The sulfonamide group is typically introduced by reacting the intermediate with a sulfonyl chloride.
- Reaction conditions: base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole or pyridine rings.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially if activated by electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines from nitro derivatives.
Substitution: Halogenated derivatives of the benzene ring.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use as an inhibitor in enzyme studies.
- Investigated for its role in modulating biological pathways, particularly in cancer research.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Employed in the synthesis of agrochemicals.
作用机制
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to form strong hydrogen bonds, which can inhibit enzyme activity by mimicking the transition state of enzyme substrates. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
- N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-methoxybenzene-1-sulfonamide
- N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-chlorobenzene-1-sulfonamide
Uniqueness:
- The trifluoromethoxy group in N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide provides unique electronic properties, enhancing its stability and reactivity compared to similar compounds with different substituents.
- The combination of pyridine and pyrazole rings offers a versatile scaffold for further functionalization and optimization in drug design.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c18-17(19,20)27-15-3-5-16(6-4-15)28(25,26)23-8-9-24-12-14(11-22-24)13-2-1-7-21-10-13/h1-7,10-12,23H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWYDDNPCJQCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
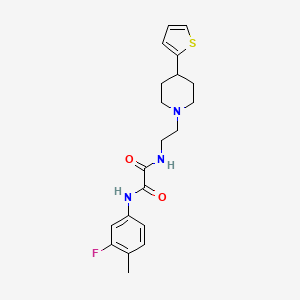
![2-{[(3-fluorophenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2630695.png)
![methyl (2E)-3-methyl-2-{[4-(piperidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2630699.png)
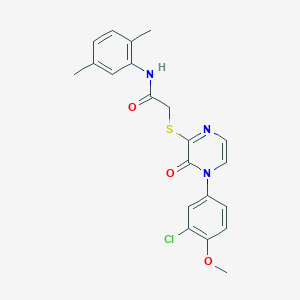
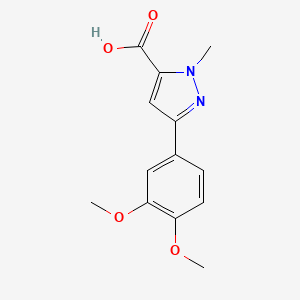
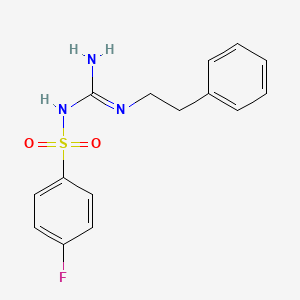
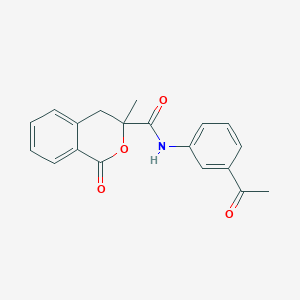
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B2630706.png)
![3-Chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2630707.png)

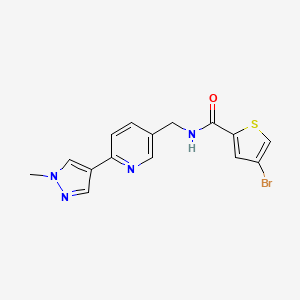

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylpropanamide](/img/structure/B2630713.png)
![N-[(1R,6R)-6-Methylcyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2630715.png)
